4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is a synthetic organic compound that belongs to the piperazine family Piperazines are heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced by reacting the piperazine intermediate with ethylene oxide or ethylene carbonate in the presence of a base.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the piperazine carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid benzyl ester
- 3-Methyl-piperazine-1-carboxylic acid benzyl ester
- 4-(2-Hydroxy-ethyl)-3-methyl-piperazine
Uniqueness
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to the combination of its hydroxyethyl, methyl, and benzyl ester groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various research and industrial applications.
Properties
IUPAC Name |
benzyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13-11-17(8-7-16(13)9-10-18)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSKCUWEPEPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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